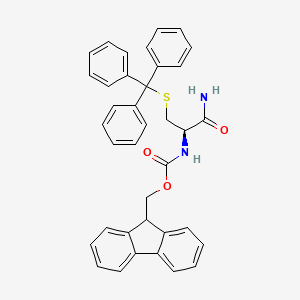Fmoc-Cys(Trt)-NH2
CAS No.:
Cat. No.: VC15900889
Molecular Formula: C37H32N2O3S
Molecular Weight: 584.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C37H32N2O3S |
|---|---|
| Molecular Weight | 584.7 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C37H32N2O3S/c38-35(40)34(39-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,38,40)(H,39,41)/t34-/m0/s1 |
| Standard InChI Key | IXUUGVFOOBSVHX-UMSFTDKQSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-Cys(Trt)-NH2 possesses the molecular formula C37H32N2O3S and a molecular weight of 584.7–585.7 g/mol . The IUPAC name, 9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate, reflects its stereochemical configuration and functional groups. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 170–173°C | |
| Optical Activity ([α]20/D) | +16.0±2° (c=1% in THF) | |
| Solubility | DMF, DMSO, Chloroform, Acetone | |
| pKa (predicted) | 3.70±0.10 |
The Trt group’s steric bulk prevents premature oxidation of the thiol during synthesis, while the Fmoc group offers alkali-labile protection compatible with SPPS protocols .
Synthesis and Strategic Applications in Peptide Chemistry
Synthetic Pathways
Fmoc-Cys(Trt)-NH2 is typically synthesized from Fmoc-L-cysteine derivatives via SPPS. The Trt group is introduced using trityl chloride under anhydrous conditions, followed by Fmoc protection via 9-fluorenylmethyloxycarbonyl chloride. Coupling reactions employ activating agents such as HCTU/6-Cl-HOBt/DIEA to minimize racemization, with collidine as a base to preserve optical integrity .
Disulfide Bond Engineering
The compound’s paramount application lies in forming intramolecular and intermolecular disulfide bridges. Upon cleavage from the resin with trifluoroacetic acid (TFA) and triisopropylsilane (TIS), the Trt group is removed, exposing the thiol for oxidative coupling . For example, in the synthesis of Cys–Phe–NH2, Fmoc-Cys(Trt)-OH ensures precise regiocontrol, achieving >95% disulfide formation efficiency .
Stability and Degradation Mechanisms
Solvent-Dependent Behavior
Stability studies reveal stark differences in Fmoc-Cys(Trt)-NH2’s longevity across solvents :
-
DMF: Rapid degradation occurs via Fmoc group cleavage, producing dibenzofulvene (DBF).
-
DMSO/EtOAc (1:9): Full stability over 48 hours, even without antioxidants.
Adding 10 mol% DTT or DITU as radical scavengers halts degradation in DMF, implicating oxidative pathways .
Radical-Mediated Degradation
In DMF, Oxyma-generated N-oxyl radicals abstract electrons from the thiol, forming a thiyl radical (Fmoc-Cys- -OH). This reacts with oxygen to yield a peroxyl radical (Fmoc-Cys(S-OO- )-OH), which rearranges into sulfonyl radicals and ultimately Fmoc-cysteic acid . This pathway underscores the necessity of antioxidants in DMF-based syntheses.
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
HPLC protocols for Fmoc-Cys(Trt)-NH2 utilize C18 columns with gradient elution (0.1% TFA in water/acetonitrile). Degradation products like DBF (retention time ~9 min) and cysteic acid are readily separable .
LC-HRMS for Mechanistic Insights
High-resolution mass spectrometry identifies degradation intermediates, confirming the presence of m/z 584.7 (intact compound) and m/z 336.2 (cysteic acid) .
Industrial and Research Applications
Targeted Drug Delivery
Fmoc-Cys(Trt)-NH2 facilitates the synthesis of platinum(IV) prodrugs targeting tumor vasculature. The Trt group ensures stable thiol protection until intracellular reduction triggers drug release .
Native Chemical Ligation
In protein synthesis, the compound enables site-specific conjugation of peptide hydrazides, serving as thioester surrogates for ligation .
Future Directions and Innovations
Recent mechanistic insights into thiyl radical pathways suggest opportunities for optimizing solvent systems and antioxidant cocktails . Advances in microfluidic SPPS could leverage Fmoc-Cys(Trt)-NH2’s stability in DMSO/EtOAc for continuous-flow peptide manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume